molecular formula C19H23NO4S B491990 ETHYL 4-(2,5-DIETHYLBENZENESULFONAMIDO)BENZOATE CAS No. 670266-69-0

ETHYL 4-(2,5-DIETHYLBENZENESULFONAMIDO)BENZOATE

Cat. No.: B491990
CAS No.: 670266-69-0
M. Wt: 361.5g/mol
InChI Key: OXQMBUMYESVTKY-UHFFFAOYSA-N
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Description

ETHYL 4-(2,5-DIETHYLBENZENESULFONAMIDO)BENZOATE is a chemical compound that belongs to the class of benzoate esters This compound is characterized by the presence of an ethyl ester group attached to a benzoate structure, which is further modified by a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2,5-DIETHYLBENZENESULFONAMIDO)BENZOATE typically involves a multi-step process. The general synthetic route includes:

    Esterification: The formation of the ethyl ester group.

These reactions are carried out under mild conditions to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow systems. This method optimizes reaction times and sequences, leading to high conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2,5-DIETHYLBENZENESULFONAMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted benzoates .

Scientific Research Applications

ETHYL 4-(2,5-DIETHYLBENZENESULFONAMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anesthetic properties and potential use in pain relief.

    Industry: Utilized in the production of UV-curing coatings and inks .

Mechanism of Action

The mechanism of action of ETHYL 4-(2,5-DIETHYLBENZENESULFONAMIDO)BENZOATE involves its interaction with specific molecular targets. For instance, as an anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of sensation in the targeted area.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(2,5-DIETHYLBENZENESULFONAMIDO)BENZOATE is unique due to the presence of both ethyl and sulfonamide groups, which confer specific chemical and biological properties not found in simpler esters or sulfonamides. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-4-14-7-8-15(5-2)18(13-14)25(22,23)20-17-11-9-16(10-12-17)19(21)24-6-3/h7-13,20H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQMBUMYESVTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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